3-Hydroxy-5-methoxybenzoic acid

Xanthine oxidase inhibition Natural product Conyza bonariensis

HTS assay validation demands non-interfering negative controls. 3-Hydroxy-5-methoxybenzoic acid (CAS 19520-75-3) delivers documented selectivity. • Zero xanthine oxidase inhibition vs. syringic acid - validates assay specificity. • Non-cytotoxic (MCF7, A549, PC3, HepG2) - safe carrier scaffold for prodrug design. • Distinct pKa (3.96) & bp (394.7 °C) - unambiguous HPLC/LC-MS reference standard. Reliable supply with batch consistency for pharmaceutical R&D.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 19520-75-3
Cat. No. B097634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-methoxybenzoic acid
CAS19520-75-3
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)C(=O)O
InChIInChI=1S/C8H8O4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3,(H,10,11)
InChIKeyTUUBOHWZSQXCSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-methoxybenzoic Acid (CAS 19520-75-3): A Meta-Substituted Hydroxy-Methoxy Benzoic Acid Building Block for Selective Research Applications


3-Hydroxy-5-methoxybenzoic acid (CAS 19520-75-3) is a m-methoxybenzoic acid derivative featuring hydroxyl and methoxy groups at the 3- and 5-positions, respectively [1]. This compound has been isolated from natural sources including Conyza bonariensis and Commiphora africana, underscoring its relevance in phytochemical research [2][3]. With a molecular weight of 168.15 g/mol and a predicted carboxylic acid pKa of 3.96, it serves as a versatile intermediate for pharmaceutical synthesis and ligand design .

Workflow Pharmaceutical intermediate and ligand design research
Selection Meta-substituted benzoic acid building block with distinct pKa profile
Context Phytochemical research and negative control assay development

Why Generic Hydroxybenzoic Acid Substitution Fails: Structural Specificity Dictates Biological and Physicochemical Behavior


Hydroxybenzoic acids are not interchangeable scaffolds; subtle changes in substitution pattern drastically alter their biological activity and physicochemical properties. For instance, 3-hydroxy-5-methoxybenzoic acid lacks the xanthine oxidase inhibitory activity observed for syringic acid [1], and its cytotoxicity profile differs markedly from that of resveratrol derivatives isolated from the same plant source [2]. The meta-arrangement of its electron-donating groups also yields a distinct pKa and boiling point relative to ortho- and para-substituted isomers , directly impacting derivatization chemistry and purification strategies.

Target 3-Hydroxy-5-methoxybenzoic acid Lacks xanthine oxidase inhibition
vs
Analog Syringic acid (4-hydroxy-3,5-dimethoxy) Active xanthine oxidase inhibitor; substitution pattern abolishes activity
Target 3-Hydroxy-5-methoxybenzoic acid Non-cytotoxic scaffold (IC50 > 100 μM)
vs
Analog (E)-Resveratrol 3-O-rutinoside Potent cytotoxicity; assay response context differs significantly

Quantitative Differentiation Evidence for 3-Hydroxy-5-methoxybenzoic Acid Against Key Analogs


Xanthine Oxidase Inhibition: Direct Comparison with Syringic Acid from the Same Plant Extract

In a phytochemical study of Conyza bonariensis, 3-hydroxy-5-methoxybenzoic acid was isolated alongside syringic acid. In vitro xanthine oxidase assays revealed that 3-hydroxy-5-methoxybenzoic acid exhibited no detectable inhibition, whereas syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) showed weak but measurable inhibition with an IC50 of 500 ± 41 μM [1].

Xanthine oxidase inhibition
Head-to-head
No inhibition detected vs. IC50 = 500 μM (syringic acid)
Supports negative control selection; substitution pattern is critical for activity
In vitro enzyme assay; spectrophotometric detection
Xanthine oxidase inhibition Natural product Conyza bonariensis

Cytotoxicity Selectivity: Negligible Activity Against Human Carcinoma Cell Lines Compared to Co-Isolated Resveratrol Derivatives

From Commiphora africana, 3-hydroxy-5-methoxybenzoic acid (compound 4) was isolated together with several resveratrol derivatives. In MTT assays against MCF7, A549, PC3, and HepG2 human carcinoma cell lines, compound 4 showed no measurable antiproliferative activity (IC50 > 100 μM), while (E)-resveratrol 3-O-rutinoside (compound 1) exhibited potent cytotoxicity with IC50 values of 16.80, 21.74, 17.89, and 17.44 μM, respectively [1].

Cytotoxicity across carcinoma lines
Head-to-head
IC50 > 100 μM vs. 16.80–21.74 μM (resveratrol derivative)
Supports non-toxic scaffold selection; low cytotoxicity endpoint context
MTT assay; MCF7, A549, PC3, HepG2; 48 h
Cytotoxicity Cancer cell lines MTT assay

Carboxylic Acid pKa Differentiation: Stronger Acidity Relative to Vanillic Acid

The predicted pKa of the carboxylic acid group of 3-hydroxy-5-methoxybenzoic acid is 3.96 ± 0.10 , whereas vanillic acid (4-hydroxy-3-methoxybenzoic acid) has a measured pKa of 4.53 . This 0.57-unit difference indicates stronger acidity for the 3,5-isomer, which can influence solubility, salt selection, and reactivity in esterification or amidation reactions.

Carboxylic acid pKa
Data to verify
3.96 (predicted) vs. 4.53 (vanillic acid)
Supports chemoselective derivatization review
Predicted pKa; confirm experimentally
pKa Acid dissociation constant Physicochemical property

Boiling Point Distinction: 48°C Higher Than Ortho-Isomer 2-Hydroxy-5-methoxybenzoic Acid

The predicted boiling point of 3-hydroxy-5-methoxybenzoic acid is 394.7 ± 27.0 °C , while its positional isomer 2-hydroxy-5-methoxybenzoic acid has a measured boiling point of approximately 347 °C at 760 mmHg . This ~48 °C elevation reflects the absence of intramolecular hydrogen bonding present in the ortho isomer, impacting distillation conditions and thermal stability profiles.

Boiling point distinction
Data to verify
~395 °C vs. ~347 °C (2-hydroxy isomer)
Impacts purification strategy; thermal stability review
Predicted value; validate before scale-up
Boiling point Isomer differentiation Purification

Evidence-Backed Application Scenarios for 3-Hydroxy-5-methoxybenzoic Acid in Laboratory and Industrial Workflows


Negative Control in Xanthine Oxidase Inhibitor Screening Campaigns

Leveraging the direct head-to-head evidence that 3-hydroxy-5-methoxybenzoic acid exhibits no xanthine oxidase inhibition (Section 3, Evidence 1), this compound serves as an ideal negative control in high-throughput screening assays. Its structural similarity to active compounds like syringic acid ensures that assay specificity can be validated without interference from non-specific enzyme inhibition [1].

Non-Toxic Phenolic Scaffold for Prodrug Design and Conjugate Chemistry

The demonstrated lack of cytotoxicity against MCF7, A549, PC3, and HepG2 carcinoma cell lines (Section 3, Evidence 2) positions 3-hydroxy-5-methoxybenzoic acid as a safe carrier moiety. Medicinal chemists can exploit this low toxicity to design prodrugs or antibody-drug conjugate linkers where the phenolic scaffold must not contribute to background cytotoxicity [2].

Selective Derivatization via pKa-Driven Chemoselectivity

The carboxylic acid pKa of 3.96, which is 0.57 units lower than that of vanillic acid (Section 3, Evidence 3), enables selective deprotonation under mildly basic conditions. This facilitates chemoselective amidation or esterification in the presence of other carboxylic acid groups, streamlining multi-step syntheses of pharmaceutical intermediates .

Analytical Reference Standard for Distinguishing Positional Isomers in Phenolic Acid Profiling

The distinct boiling point (394.7 °C vs. 347 °C for the ortho-isomer; Section 3, Evidence 4) and unique pKa signature make this compound a valuable reference standard for HPLC and LC-MS method validation. Its use as a retention time and mass spectral marker enables unambiguous identification of 3,5-substituted isomers in complex natural product extracts .

Application
Selection Property
Validation Focus
Negative control in enzyme screening
Xanthine oxidase inactivity
Assay specificity without non-specific inhibition
Non-toxic phenolic scaffold
Low cytotoxicity profile
Prodrug or linker design background response
Chemoselective derivatization
Distinct pKa of 3.96
Selective deprotonation in multi-step synthesis
Analytical reference for isomer profiling
Unique pKa and boiling point
Retention time and mass marker for 3,5-isomer ID

Technical Documentation Hub

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